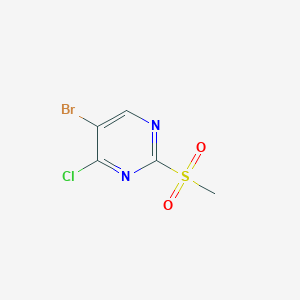
5-ブロモ-4-クロロ-2-(メチルスルホニル)ピリミジン
説明
科学的研究の応用
Chemistry: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of pyrimidine derivatives on various biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and distillation .
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidine derivatives.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced forms of the compound.
作用機序
The mechanism of action of 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- 4-Chloro-5-bromo-2-(methylsulfonyl)pyrimidine
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 5-Bromo-4-chloro-2-(methylsulfonyl)benzene
Uniqueness: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is unique due to its specific combination of bromine, chlorine, and methylsulfonyl groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
生物活性
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, along with a methylsulfonyl group. This unique combination of functional groups contributes to its reactivity and potential biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including kinases and other metabolic enzymes. The inhibition often occurs through binding to the active sites or allosteric sites of these enzymes, altering their conformation and function .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with key signaling molecules, thus affecting processes such as cell proliferation, differentiation, and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine exhibits antibacterial properties, potentially effective against strains like Staphylococcus aureus .
Antimicrobial Activity
Research indicates that 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine has notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : In studies comparing various compounds, it was observed that related pyrimidine derivatives demonstrated MIC values that suggest effective inhibition against several bacterial strains .
Case Studies
- Study on Antibacterial Efficacy : A study examined the antibacterial effects of several pyrimidine derivatives, including 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine. The results indicated a significant reduction in bacterial growth at specific concentrations, with an MIC value reported at 40 µg/mL against Staphylococcus aureus .
- Kinase Inhibition : In another investigation focusing on kinase inhibitors, derivatives of pyrimidines were tested for their ability to inhibit Cyclin-dependent kinase 2 (CDK2). Compounds structurally similar to 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine showed promising IC50 values in the nanomolar range, indicating strong inhibitory potential .
Table 1: Biological Activity Summary
特性
IUPAC Name |
5-bromo-4-chloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATRNESSGITUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286661 | |
| Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79091-24-0 | |
| Record name | 79091-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















